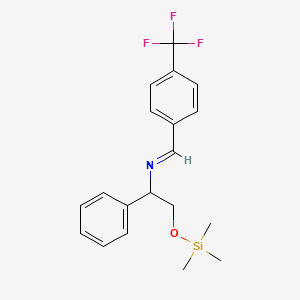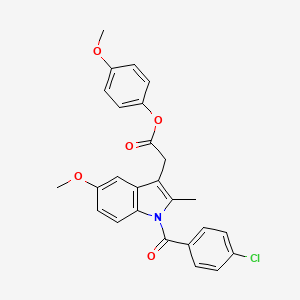
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine is a chemical compound that belongs to the piperidine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dichlorobenzyl group, and a carboxyl group attached to the piperidine ring
准备方法
The synthesis of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the 2,4-dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.
化学反应分析
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that influence its biological effects.
相似化合物的比较
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but lacks the Boc and carboxyl groups.
1-Boc-4-(3-hydroxypropyl)piperazine: This compound has a similar Boc-protected piperazine structure but with a different substituent.
2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the piperidine ring and Boc protection.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C18H23Cl2NO4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,15(22)23)11-12-4-5-13(19)10-14(12)20/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
InChI 键 |
XJOGETBMNHHJRS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
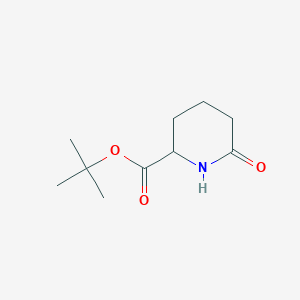
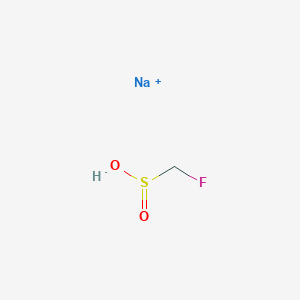
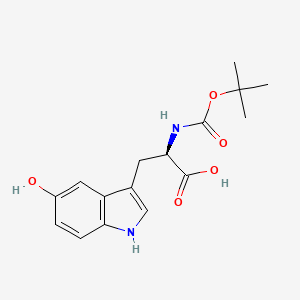

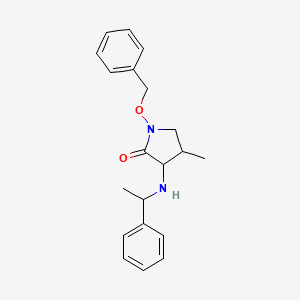

![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
